molecular formula C23H27N5O2 B11228382 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11228382
M. Wt: 405.5 g/mol
InChI Key: BLKFAAZMZPTZMO-UHFFFAOYSA-N
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Description

2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that features a unique structure combining a benzimidazole moiety with a piperidine ring and a cycloheptapyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Piperidine Ring Formation: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base.

    Cycloheptapyridazinone Core Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the cycloheptapyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: An antihistamine with a similar benzimidazole structure.

    Omeprazole: A proton pump inhibitor containing a benzimidazole ring.

    Thiabendazole: An antifungal agent with a benzimidazole core.

Uniqueness

What sets 2-{2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties not observed in other benzimidazole derivatives .

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C23H27N5O2/c29-21-14-17-6-2-1-3-7-18(17)26-28(21)15-22(30)27-12-10-16(11-13-27)23-24-19-8-4-5-9-20(19)25-23/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,24,25)

InChI Key

BLKFAAZMZPTZMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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